molecular formula C15H18Cl2FNO2 B8281452 tert-Butyl 3-(3,5-dichlorophenyl)-3-fluoro-pyrrolidin-1-carboxylate

tert-Butyl 3-(3,5-dichlorophenyl)-3-fluoro-pyrrolidin-1-carboxylate

Cat. No.: B8281452
M. Wt: 334.2 g/mol
InChI Key: SQEUWTITUBCZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(3,5-dichlorophenyl)-3-fluoro-pyrrolidin-1-carboxylate is a useful research compound. Its molecular formula is C15H18Cl2FNO2 and its molecular weight is 334.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18Cl2FNO2

Molecular Weight

334.2 g/mol

IUPAC Name

tert-butyl 3-(3,5-dichlorophenyl)-3-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C15H18Cl2FNO2/c1-14(2,3)21-13(20)19-5-4-15(18,9-19)10-6-11(16)8-12(17)7-10/h6-8H,4-5,9H2,1-3H3

InChI Key

SQEUWTITUBCZDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC(=CC(=C2)Cl)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of tert-butyl 3-(3,5-dichlorophenyl)-3-hydroxypyrrolidin-1-carboxylate (0.88 g, 2.65 mmol) in dichloromethane (50 mL) was added dropwise diethylaminosulphurtrifluoride (0.35 mL, 2.65 mmol) dissolved in dichloromethane (20 mL) and the mixture was stirred at 0° C. for 20 minutes and at ambient temperature for 10 minutes. Aqueous sodium carbonate (10%, 50 mL) was added and the phases separated. The aqueous phase was extracted with dichloromethane (2×50 mL) and the pooled organic phase was dried (Na2SO4) and evaporated. Purification by flash column chromatography gave the title compound (0.45 g). MS m/z (rel. intensity, 70 eV) 334 (M+, 1), 278 (8), 277 (6), 260 (8), 57 (bp).
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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